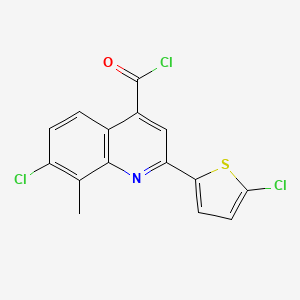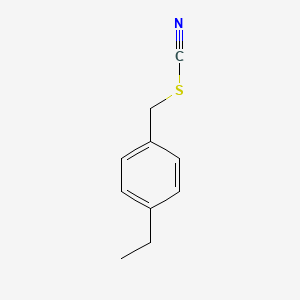
4-Etilbencil tiocianato
Descripción general
Descripción
4-Ethylbenzyl thiocyanate is a chemical compound with the molecular formula C10H11NS . It contains a total of 23 atoms, including 11 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom .
Synthesis Analysis
Thiocyanate synthesis often involves a free radical reaction pathway . A strategy involving a free radical reaction pathway initiated by AIBN has been used to construct the benzylic sp3 C–SCN bond . This method overcomes the disadvantage of other strategies that involve introducing leaving groups in advance to synthesize benzyl thiocyanate compounds .Molecular Structure Analysis
The molecular structure of 4-Ethylbenzyl thiocyanate consists of 23 atoms, including 11 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom .Chemical Reactions Analysis
Direct thiocyanations of benzylic compounds have been implemented. A new strategy, involving a free radical reaction pathway initiated by AIBN, was used to construct the benzylic sp3 C–SCN bond . Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules .Aplicaciones Científicas De Investigación
Programas para dejar de fumar
4-Etilbencil tiocianato: puede utilizarse en el desarrollo de sensores colorimétricos basados en papel para detectar niveles de tiocianato en la saliva . Esta aplicación es particularmente útil en los programas para dejar de fumar para controlar los hábitos de fumar con mayor precisión. La presencia de tiocianato, un subproducto del humo del tabaco, se puede cuantificar para distinguir entre fumadores ligeros y fumadores fuertes, lo que ayuda a la eficacia de estos programas.
Precursores sintéticos en química
Este compuesto sirve como precursor en la síntesis de varios compuestos heterocíclicos debido a su grupo tiocianato reactivo . Su utilidad en la síntesis orgánica es significativa, ya que puede conducir a la formación de nuevas moléculas con aplicaciones potenciales en la industria farmacéutica y la ciencia de los materiales.
Estudios de actividad biológica
Las tioureas, que incluyen compuestos como el this compound, exhiben una amplia gama de actividades biológicas . Se estudian por sus posibles propiedades antitumorales, antibacterianas, antifúngicas y antimaláricas. Esto las hace valiosas en el campo de la química medicinal para el descubrimiento y desarrollo de fármacos.
Quimiosensores
La porción de tiocianato en el this compound puede actuar como un quimiosensor . Los quimiosensores son moléculas que cambian sus propiedades químicas en respuesta a sustancias específicas, y se pueden utilizar para detectar varios iones o moléculas, lo que los hace útiles en el monitoreo ambiental y el diagnóstico.
Aplicaciones en ciencia de los materiales
En la ciencia de los materiales, el this compound se puede utilizar para crear polímeros y adhesivos con propiedades mejoradas . Su incorporación a los materiales puede conducir al desarrollo de retardantes de llama, estabilizadores térmicos y antioxidantes, lo que contribuye a productos más seguros y duraderos.
Análisis colorimétrico en alimentos y nutrición
El ion tiocianato, parte de la estructura del this compound, se utiliza en ensayos colorimétricos para determinar la presencia de hierro en muestras de alimentos . Esta aplicación es crucial en la industria alimentaria y la ciencia de la nutrición, donde la medición precisa del contenido de nutrientes es esencial para las regulaciones de salud y seguridad.
Mecanismo De Acción
Target of Action
Thiocyanate derivatives, which include 4-ethylbenzyl thiocyanate, are known to interact with various biological targets
Mode of Action
Thiocyanate derivatives are known to interact with their targets through various mechanisms, such as nucleophilic reactions, electrophilic reactions, and free radical reactions . These interactions can lead to changes in the target molecules, affecting their function. The specific interactions of 4-Ethylbenzyl thiocyanate with its targets need to be investigated further.
Biochemical Pathways
Thiocyanate degradation has been reported to occur primarily via the ‘cyanate’ degradation pathway
Pharmacokinetics
Pharmacokinetics studies the behavior of a drug in the body over a period of time . Understanding the ADME properties of 4-Ethylbenzyl thiocyanate would provide insights into its bioavailability and potential therapeutic applications.
Result of Action
Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Ethylbenzyl thiocyanate. For instance, thiocyanate has a goitrogenic action since it inhibits NIS-mediated iodide uptake . .
Safety and Hazards
Direcciones Futuras
Thiocyanate is a common pollutant in various industries, and its treatment in industrial wastewater is an urgent problem to be solved . Future research should aim to improve the biochemical understanding of thiocyanate metabolism and scale up thiocyanate degradation technologies from the laboratory to a full-scale .
Análisis Bioquímico
Biochemical Properties
4-Ethylbenzyl thiocyanate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome c oxidase, an essential enzyme in the electron transport chain. The interaction between 4-Ethylbenzyl thiocyanate and cytochrome c oxidase can inhibit the enzyme’s activity, leading to disruptions in cellular respiration and energy production . Additionally, 4-Ethylbenzyl thiocyanate can interact with other biomolecules, such as glutathione, which plays a crucial role in cellular detoxification processes .
Cellular Effects
The effects of 4-Ethylbenzyl thiocyanate on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Ethylbenzyl thiocyanate has been shown to inhibit the activity of cytochrome c oxidase, leading to cellular hypoxia and cytotoxic anoxia . This inhibition can result in altered gene expression patterns and disruptions in cellular metabolism, ultimately affecting cell viability and function .
Molecular Mechanism
The molecular mechanism of action of 4-Ethylbenzyl thiocyanate involves its binding interactions with biomolecules and its effects on enzyme activity. This compound can bind to the active site of cytochrome c oxidase, inhibiting its activity and disrupting the electron transport chain . Additionally, 4-Ethylbenzyl thiocyanate can interact with other enzymes and proteins, leading to changes in their activity and function. These interactions can result in alterations in gene expression and cellular metabolism, contributing to the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethylbenzyl thiocyanate can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to 4-Ethylbenzyl thiocyanate can result in persistent inhibition of cytochrome c oxidase and other enzymes, leading to sustained disruptions in cellular respiration and metabolism .
Dosage Effects in Animal Models
The effects of 4-Ethylbenzyl thiocyanate vary with different dosages in animal models. At low doses, this compound can inhibit cytochrome c oxidase activity without causing significant toxicity . At higher doses, 4-Ethylbenzyl thiocyanate can lead to severe toxic effects, including cellular hypoxia, cytotoxic anoxia, and organ damage . These dose-dependent effects highlight the importance of careful dosage control in experimental settings to avoid adverse outcomes .
Metabolic Pathways
4-Ethylbenzyl thiocyanate is involved in several metabolic pathways, including those related to sulfur and nitrogen metabolism. This compound can be metabolized by specific enzymes, such as rhodanese, which catalyzes the conversion of thiocyanate to sulfite and cyanide . Additionally, 4-Ethylbenzyl thiocyanate can influence metabolic flux and metabolite levels by inhibiting key enzymes in cellular respiration and detoxification pathways .
Transport and Distribution
The transport and distribution of 4-Ethylbenzyl thiocyanate within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters, and can bind to proteins like albumin in the bloodstream . These interactions influence the localization and accumulation of 4-Ethylbenzyl thiocyanate within different cellular compartments and tissues .
Subcellular Localization
The subcellular localization of 4-Ethylbenzyl thiocyanate is primarily within the mitochondria, where it exerts its effects on cytochrome c oxidase and other mitochondrial enzymes . This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of 4-Ethylbenzyl thiocyanate within the mitochondria is crucial for its biochemical activity and its impact on cellular respiration and metabolism .
Propiedades
IUPAC Name |
(4-ethylphenyl)methyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-2-9-3-5-10(6-4-9)7-12-8-11/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZPHGFBIHQFIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



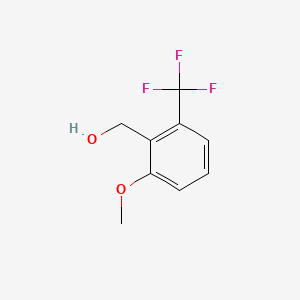
![6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1451288.png)

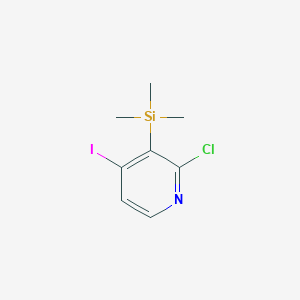
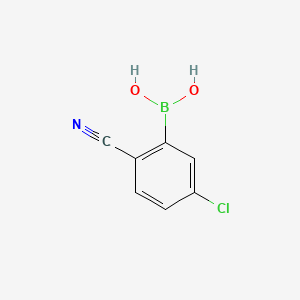

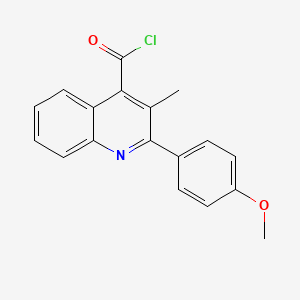
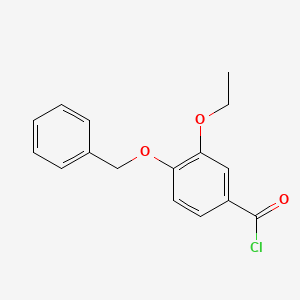
![2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1451302.png)



